Fmoc-d-Phenylalaninol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

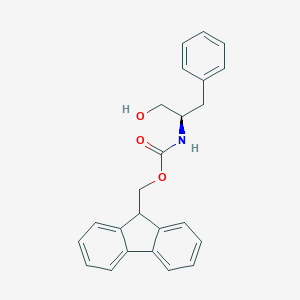

Fmoc-d-Phenylalaninol is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino alcohols. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound consists of a fluorenylmethyloxycarbonyl group attached to the amino alcohol d-phenylalaninol, which provides stability and prevents unwanted side reactions during synthesis.

Wissenschaftliche Forschungsanwendungen

Fmoc-d-Phenylalaninol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of biocompatible materials and hydrogels for drug delivery systems.

Wirkmechanismus

Target of Action

Fmoc-d-Phenylalaninol, also known as Fmoc-F, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . It acts as a hydrogelator, reducing the bacterial load both in vitro and in skin wound infections .

Mode of Action

Fmoc-F exhibits surfactant-like properties, with its antibacterial activity predominantly due to its release from the hydrogel . At low concentrations, Fmoc-F inhibits bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills gram-positive bacteria .

Biochemical Pathways

Fmoc-F affects the biochemical pathways related to bacterial growth and survival. It reduces the glutathione levels in bacteria, triggering oxidative and osmotic stress . It also alters the membrane permeabilization and integrity, leading to bacterial death .

Pharmacokinetics

Its ability to form self-supporting hydrogels under physiological conditions suggests potential bioavailability .

Result of Action

The result of Fmoc-F’s action is the reduction of bacterial load, both in vitro and in skin wound infections . It inhibits the growth of Gram-positive bacteria and kills them by triggering oxidative and osmotic stress and altering membrane permeabilization and integrity .

Action Environment

The action of Fmoc-F is influenced by environmental factors such as pH and temperature. The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Biochemische Analyse

Biochemical Properties

Fmoc-d-Phenylalaninol is known to be an important low molecular weight hydrogelator . It can induce gelation either by lowering the pH of an aqueous solution or by the addition of water to a solution of this compound in a solvent such as DMSO .

Cellular Effects

This compound has been found to have antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It reduces the bacterial load both in vitro and in the skin wound infections of mice .

Molecular Mechanism

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The antibacterial activity of this compound is predominantly due to its release from the hydrogel . At low concentrations, where this compound does not form micelles, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fmoc-d-Phenylalaninol can be synthesized through various methods, including both liquid-phase and solid-phase peptide synthesis. One common method involves the reaction of d-phenylalaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide, and the product is purified through column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of solid-phase peptide synthesis is particularly advantageous in industrial production due to its scalability and ability to produce high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-d-Phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of azides or thioethers.

Vergleich Mit ähnlichen Verbindungen

Fmoc-l-Phenylalaninol: Similar in structure but with the l-configuration of phenylalaninol.

Fmoc-d-Alaninol: Contains an alaninol group instead of phenylalaninol.

Fmoc-d-Valinol: Contains a valinol group instead of phenylalaninol.

Uniqueness: Fmoc-d-Phenylalaninol is unique due to its specific stereochemistry and the presence of the phenylalaninol group, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino alcohols. Its ability to form stable intermediates during peptide synthesis makes it particularly valuable in the field of organic chemistry .

Biologische Aktivität

Fmoc-d-Phenylalaninol, a derivative of phenylalanine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, has garnered attention in recent research due to its diverse biological activities, particularly in antibacterial and anti-biofilm properties, as well as its utility in drug delivery and tissue engineering applications. This article delves into the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an aromatic Fmoc group that enhances hydrophobic interactions and facilitates self-assembly into fibrillary structures. The presence of the Fmoc group not only stabilizes the molecule but also influences its biological interactions, particularly in forming hydrogels and scaffolds for biomedical applications.

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research indicated that Fmoc-phenylalanine derivatives, including this compound, effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in gel and solution phases . The mechanism of action appears to be linked to the disruption of bacterial cell membranes and interference with biofilm formation.

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mM | |

| Escherichia coli | 1.0 mM | |

| Pseudomonas aeruginosa | 0.75 mM |

Anti-biofilm Activity

The anti-biofilm properties of this compound have been extensively studied. It has been shown to significantly reduce biofilm formation by disrupting the extracellular matrix (ECM) components that provide structural integrity to biofilms. In a study involving S. aureus and P. aeruginosa, treatment with this compound resulted in a substantial decrease in protein, polysaccharide, and nucleic acid content within the biofilms .

Case Study: Biofilm Disruption

In one study, varying concentrations of this compound were applied to biofilms formed by S. aureus. The results indicated a dose-dependent reduction in biofilm mass and viability:

- At 0.5 mM concentration: 30% reduction in biofilm mass.

- At 1.0 mM concentration: 60% reduction in biofilm mass.

These findings suggest that this compound may serve as a potent agent for preventing biofilm-related infections, especially in clinical settings.

Hydrogel Formation and Drug Delivery

This compound can form hydrogels that are stable across a range of temperatures and pH levels, making them suitable for drug delivery systems. The hydrogels created from this compound have shown potential for encapsulating therapeutic agents, allowing for controlled release .

Table 2: Properties of this compound Hydrogels

| Property | Value |

|---|---|

| Gelation Temperature | 25°C - 37°C |

| pH Stability | pH 4 - pH 8 |

| Drug Release Rate | Slow release over 72 hours |

Tissue Engineering Applications

The mechanical properties of this compound-based hydrogels make them promising candidates for tissue engineering scaffolds. These materials support cell adhesion and proliferation, which are critical for tissue regeneration . In vitro studies have shown that cells cultured on these hydrogels maintain their phenotype and exhibit enhanced growth compared to traditional culture methods.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.